2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside

描述

Historical Context and Discovery

The discovery and identification of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside emerged from systematic phytochemical investigations of medicinal orchid species, particularly focusing on the genus Pholidota. The compound was first isolated from Pholidota articulata, a species that has garnered significant attention in traditional medicine systems across the Himalayan regions. Pholidota articulata, commonly known as the articulated rattlesnake orchid, represents one of nine Pholidota species found in India, with distribution extending from submontane to montane Himalayan regions. The genus Pholidota belongs to the tribe Coelogyneae within the Orchidaceae family and comprises 55 species distributed from tropical Asia to tropical Australia and China.

Historical ethnobotanical surveys have documented the traditional use of Pholidota species in various medicinal applications across Asian cultures. The systematic chemical investigation of Pholidota articulata began as part of broader efforts to identify bioactive principles from medicinal orchids, leading to the isolation and characterization of this novel naphthalene glucoside. The compound was catalogued in chemical databases with the creation date of August 28, 2018, and has undergone subsequent modifications as recently as May 10, 2025, reflecting ongoing research interest.

The identification of this compound represents part of a larger trend in natural product chemistry focusing on naphthalene-based glycosides from plant sources. Similar investigations have yielded related compounds from other plant families, including naphthalenyl glucosides from Juglans mandshurica and bioactive naphthalene glucosides from Neanotis wightiana. These discoveries have contributed to the growing understanding of naphthalene glucosides as a distinct class of secondary metabolites with potential biological significance.

Structural Elucidation and Confirmation

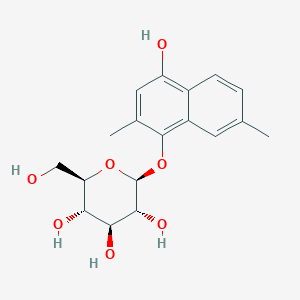

The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis, primarily utilizing nuclear magnetic resonance spectroscopy and mass spectrometry techniques. The International Union of Pure and Applied Chemistry systematic name for this compound is (2S,3R,4S,5S,6R)-2-(4-hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol. This nomenclature reflects the stereochemical configuration of the glucose moiety and its attachment to the naphthalene core.

High-resolution nuclear magnetic resonance spectroscopy has provided definitive confirmation of the molecular structure. Proton nuclear magnetic resonance spectroscopy conducted at 700 megahertz in water has yielded detailed peak assignments that confirm the structural features of the compound. The spectroscopic data reveals characteristic signals corresponding to the aromatic protons of the naphthalene ring system, the methyl substituents, and the complete glucose moiety. The glucose attachment has been confirmed through analysis of the anomeric proton signals and coupling patterns consistent with beta-configuration.

The molecular structure exhibits specific connectivity patterns that distinguish it from other naphthalene glucosides. The Chemical Abstracts Service registry includes the Simplified Molecular Input Line Entry System notation: CC1=CC2=C(C(=CC(=C2C=C1)O)C)O[C@H]3C@@HO. This notation provides a comprehensive representation of the molecular connectivity and stereochemistry.

Stereochemistry and Conformational Analysis

The stereochemical analysis of this compound reveals a complex three-dimensional structure dominated by the configuration of the glucose moiety and its orientation relative to the naphthalene ring system. The glucose unit adopts the standard pyranose ring conformation with all hydroxyl groups in equatorial positions, consistent with the thermodynamically favored beta-anomer configuration. The stereochemical descriptors (2S,3R,4S,5S,6R) in the systematic name indicate the absolute configuration at each carbon center of the glucose ring.

The glycosidic linkage between the naphthalene aglycon and the glucose moiety occurs through an oxygen bridge at the C-1 position of the naphthalene ring. This attachment point creates a distinctive conformational arrangement where the glucose unit extends away from the planar naphthalene core, reducing potential steric interactions. The three-dimensional structure can be visualized through computational modeling, which shows the glucose moiety adopting multiple conformational states due to rotation around the glycosidic bond.

Conformational analysis indicates that the compound can exist in various rotameric forms around the glycosidic linkage. The energy barriers between these conformations are relatively low, allowing for dynamic equilibrium in solution. The naphthalene ring system maintains its planar geometry, with the methyl substituents at positions 2 and 7 extending slightly out of the aromatic plane due to steric considerations.

The hydroxyl groups at positions 1 and 4 of the naphthalene ring create an intramolecular hydrogen bonding network that contributes to the overall stability of the molecule. The relative density of the compound has been predicted to be 1.450 grams per cubic centimeter, reflecting the compact packing arrangement of the molecular structure.

Comparative Analysis with Related Naphthalene Glucosides

The structural comparison of this compound with related naphthalene glucosides reveals both similarities and distinctive features that characterize this class of natural products. Within the broader context of naphthalene glycosides isolated from plant sources, several structural patterns emerge that provide insight into the biosynthetic pathways and structure-activity relationships.

Neanoside D, isolated from Neanotis wightiana, represents another naphthalene glucoside with the structure 1,4-dihydroxy-2-(6'-O-methylglucopyranosyloxymethyl)-naphthalene-3-vinyloxyglucopyranoside. This compound shares the fundamental naphthalene core with hydroxyl groups at positions 1 and 4, but differs significantly in the substitution pattern and the complexity of the glycosidic attachments. The presence of two glucose moieties in Neanoside D contrasts with the single glucose attachment in this compound.

Research on Juglans mandshurica has yielded multiple naphthalenyl glucosides, including gallic acid esters of 1,4,8-trihydroxynaphthalene glucoside. These compounds exhibit a different hydroxylation pattern on the naphthalene ring, with hydroxyl groups at positions 1, 4, and 8, compared to the 1,4-dihydroxylation pattern with additional methyl substitutions in the target compound. The presence of gallic acid esterification in the Juglans compounds represents an additional level of structural complexity not observed in the Pholidota-derived glucoside.

Additional naphthalene glucosides have been characterized from the same research focusing on related natural products, including 6-methyl-7-acetyl-1,8-dihydroxy-3-methoxynaphthalene-1-O-β-D-glucoside and 6-methyl-7-acetyl-1,8-dihydroxynaphthalene-1-O-β-D-glucoside. These compounds demonstrate alternative substitution patterns with methyl, acetyl, and methoxy groups at different positions, illustrating the structural diversity possible within naphthalene glucoside frameworks.

The comparative analysis reveals that this compound occupies a unique position within the naphthalene glucoside family due to its specific substitution pattern. The presence of methyl groups at positions 2 and 7, combined with hydroxyl groups at positions 1 and 4, creates a distinctive substitution pattern not commonly observed in other naturally occurring naphthalene glucosides. This unique structural arrangement may contribute to specific biological activities and chemical properties that distinguish this compound from its structural relatives.

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7/c1-8-3-4-10-11(5-8)17(9(2)6-12(10)20)25-18-16(23)15(22)14(21)13(7-19)24-18/h3-6,13-16,18-23H,7H2,1-2H3/t13-,14-,15+,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEFPRRKVCVENF-QFXBJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC(=C2C=C1)O)C)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=CC(=C2C=C1)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Glycosidic Bond Formation Mechanisms

The synthesis of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside hinges on the formation of the glycosidic bond between the anomeric carbon of glucose and the hydroxyl group of the naphthalene derivative. Two primary mechanisms govern this process:

-

SN2-Type Displacement : Under basic conditions, a nucleophilic hydroxyl group from the naphthalene derivative displaces a leaving group (e.g., halogen) at the anomeric carbon of the glucose donor, resulting in inversion of configuration.

-

SN1-Type Oxocarbenium Intermediate : Lewis acid-promoted activation of the glucose donor generates an oxocarbenium ion, which is attacked by the naphthalene nucleophile. This method often proceeds via a cyclic acyloxonium ion intermediate when C2 esters are present, leading to stereochemical control.

The choice of mechanism depends on the desired anomeric configuration ( or ) and the stability of intermediates. For 1-O-glucosides, the -anomer is typically favored due to the anomeric effect, though participating groups at C2 can enforce specific stereochemistry.

Synthetic Route Optimization

A representative synthesis involves:

-

Protection of Glucose Hydroxyl Groups : Temporary protection (e.g., acetyl or benzyl groups) ensures regioselective glycosylation.

-

Activation of the Anomeric Position : Common activating agents include trichloroacetimidate or thioglycoside derivatives.

-

Coupling with 2,7-Dimethyl-1,4-dihydroxynaphthalene : The naphthalene core, synthesized via Friedel-Crafts alkylation or enzymatic hydroxylation, reacts with the activated glucose donor under controlled conditions (e.g., BF-OEt catalysis).

-

Deprotection : Acidic or basic hydrolysis removes protecting groups, yielding the final product.

Critical parameters such as temperature ( to ), solvent polarity (dichloromethane vs. acetonitrile), and catalyst loading (0.1–1.0 equiv) significantly impact yield and purity.

Extraction and Purification from Natural Sources

Natural Occurrence and Isolation

While synthetic routes dominate industrial production, this compound has been identified as a secondary metabolite in select plant species. Isolation typically involves:

-

Solvent Extraction : Polar solvents (methanol, ethanol) extract crude material from plant tissues.

-

Liquid-Liquid Partitioning : Sequential partitioning with ethyl acetate and water removes non-polar contaminants.

-

Chromatographic Purification :

Challenges in Natural Extraction

-

Low Abundance : The compound’s concentration in natural matrices is often <0.01% dry weight, necessitating large biomass volumes.

-

Structural Instability : Light and heat sensitivity require extraction under inert atmospheres and low temperatures.

Analytical Characterization and Quality Control

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy : and NMR confirm the glucoside linkage and methyl group positions. Key signals include:

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at 350.36 .

-

X-Ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C19–O3: 1.203 Å) and intermolecular van der Waals interactions stabilizing the structure.

Purity Assessment

-

HPLC-DAD : Uses a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water, 30:70) at 1.0 mL/min, detecting UV absorbance at 254 nm.

-

Melting Point : Decomposition observed above , consistent with thermal instability.

Stock Solution Preparation and Stability

化学反应分析

Types of Reactions: 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens or organometallic compounds under controlled conditions.

Major Products:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted naphthalene derivatives.

科学研究应用

Chemical Properties and Structure

2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside is characterized by its naphthalene backbone with hydroxyl and glucoside functional groups. Its chemical structure contributes to its biological activities, including antioxidant properties and potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of naphthalenones, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain naphthalenone derivatives possess inhibitory effects against various bacterial strains and fungi. In particular:

- Antibacterial Activity : The compound has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 128 µg/mL .

- Antifungal Activity : It has also been evaluated for antifungal potential against plant pathogens such as Fusarium species, demonstrating MIC values between 10 to 20 μg/mL .

Cytotoxic Effects

The compound's cytotoxicity has been assessed in various cancer cell lines. For example:

- Breast Cancer Cells : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating significant potential for therapeutic applications .

- Leukemia Cells : The compound showed moderate activity against L1210 mouse lymphocytic leukemia cells (IC50 = 100 µg/mL) but was inactive against other tested cell lines .

Agricultural Applications

This compound has been explored for its potential as an agrochemical:

- Pesticidal Properties : The compound exhibits antifungal activity against a range of plant pathogens, making it a candidate for use in agricultural pest management strategies .

- Plant Growth Promotion : Its role in enhancing plant resistance to pathogens suggests applications in sustainable agriculture practices.

Data Table: Biological Activities of this compound

Case Study 1: Antifungal Efficacy

In a study examining the antifungal efficacy of various naphthalenone derivatives, including this compound, the compound was tested against a panel of plant pathogens. Results indicated that it inhibited fungal growth effectively at low concentrations compared to standard antifungal agents .

Case Study 2: Cytotoxic Evaluation in Cancer Research

A comprehensive evaluation of the cytotoxic effects of naphthalenone derivatives on human cancer cell lines highlighted the potential of this compound as a candidate for further development in cancer therapeutics. The study focused on its mechanism of action involving apoptosis induction via modulation of specific signaling pathways .

作用机制

The biological effects of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside are primarily attributed to its antioxidant properties. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and modulates signaling pathways involved in inflammation and cell survival .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Methyl-Substituted Naphthalene Derivatives

2-Methyl-1,4-dihydroxynaphthalene (reduced menadione metabolite) shares a similar naphthalene core with hydroxyl groups at positions 1 and 4 but lacks the 7-methyl group found in the target compound. This structural difference impacts solubility and metabolic processing. In contrast, 2,7-dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside’s additional methyl group may enhance lipophilicity, influencing its bioavailability and interaction with enzymes like UDP-glycosyltransferases (UGTs) .

Metabolic Processing: Glucosides vs. Glucuronides

Glucosides (e.g., this compound) and glucuronides (e.g., 2-methyl-1,4-dihydroxynaphthalene glucuronide) differ in their metabolic roles. Glucosylation often occurs in plants as a storage or detoxification mechanism, whereas glucuronidation is a mammalian phase II metabolism process. Analytical methods like permethylation coupled with LC-MS/MS can detect both classes, as demonstrated in studies identifying glucuronides in rat bile . The target compound’s glucoside form may confer stability in plant tissues, contrasting with the transient nature of glucuronides in animal systems .

Data Tables: Comparative Analysis of Key Compounds

Research Findings and Implications

- Enzyme Specificity : The regioselectivity of UGTs and acyltransferases (e.g., SiAT1/SiAT2 in sesame) is critical for modifying glucosides. For example, SiAT1 preferentially transfers caffeoyl groups to the 4-position of glucose in hydroxytyrosol 1-O-glucoside, yielding calceolarioside A . Similar regiochemical preferences may govern modifications of this compound, though this remains unverified.

- Analytical Techniques : Permethylation-MS methods could be adapted to study the target compound’s metabolic fate, particularly in cross-kingdom studies (e.g., plant-to-mammal metabolism).

- Structural-Activity Relationships : The 7-methyl group in the target compound may sterically hinder interactions with enzymes or receptors compared to simpler analogues like 2-methyl-1,4-dihydroxynaphthalene.

生物活性

2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside is a phenolic compound isolated from the plant Pholidota articulata. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anti-inflammatory, antiviral, and anticancer effects. This article synthesizes current research findings on its biological activity, including case studies and data tables to illustrate its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a naphthalene core substituted with hydroxyl groups and a glucoside moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of naphthalenes, including this compound, exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays have shown that this compound can inhibit cell growth in various cancer cell lines. A comparative study indicated that glucoside derivatives displayed over 60% inhibition of cell growth at concentrations between 50 µM to 100 µM across gastric (AGS), cervical (HeLa), and liver (HepG2) cancer cells .

- Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest. For example, studies on HepG2 cells revealed that treatment with related compounds led to an increase in cells arrested at the S phase of the cell cycle, indicating a potential pathway for tumor suppression .

Antiviral and Anti-inflammatory Effects

Other studies have illustrated the compound's potential as an antiviral agent. The anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Data Tables

| Biological Activity | Cell Line | Concentration (µM) | Inhibition (%) |

|---|---|---|---|

| Anticancer | AGS | 50 | >60 |

| Anticancer | HeLa | 100 | >60 |

| Anticancer | HepG2 | 75 | >60 |

| Anti-inflammatory | RAW264.7 | 10 | Significant |

Case Study 1: Antitumor Efficacy

A study investigated the effects of naphthalenone derivatives on Neuro-2a mouse neuroblastoma cells. The results indicated that certain acetylated derivatives exhibited EC50 values ranging from 2.7 µM to 16.4 µM, demonstrating potent cytotoxicity compared to their non-acetylated counterparts .

Case Study 2: Mechanistic Insights

Research into the mechanisms by which these compounds exert their effects showed alterations in mitochondrial membrane potential as a result of treatment with related compounds. This suggests that mitochondrial pathways are crucial in mediating the apoptotic effects observed in cancer cells .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside, and how can purity be ensured during synthesis?

- Methodological Answer : A common approach involves glycosylation of 2,7-dimethyl-1,4-dihydroxynaphthalene with activated glucose derivatives (e.g., acetobromoglucose) under acidic or basic catalysis. For example, describes a procedure using propargyl bromide and K₂CO₃ in DMF to form glycosidic bonds, which can be adapted by substituting naphthol derivatives. Purity optimization requires chromatographic techniques (e.g., HPLC or TLC with n-hexane:ethyl acetate solvent systems) and spectroscopic validation (NMR, MS) .

Q. How can researchers characterize the structural and solubility properties of this compound for biological assays?

- Methodological Answer : Structural characterization relies on NMR (¹H/¹³C) to confirm glycosidic linkage positions and substituent orientation. Solubility challenges in organic solvents (noted in ) can be addressed using co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., acetylation). Dynamic light scattering (DLS) or phase-solubility diagrams are recommended for quantifying solubility profiles .

Q. What experimental designs are suitable for preliminary bioactivity screening (e.g., antioxidant or enzyme inhibition)?

- Methodological Answer : Use factorial design ( ) to test variables like concentration, pH, and incubation time. For antioxidant assays (e.g., DPPH or ABTS), include positive controls (ascorbic acid) and replicate measurements. Enzyme inhibition studies (e.g., tyrosinase) require kinetic assays with Lineweaver-Burk plots to determine inhibition mechanisms .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the glucoside moiety in modulating biological activity compared to the aglycone form?

- Methodological Answer : Conduct comparative studies using the aglycone (2,7-dimethyl-1,4-dihydroxynaphthalene) and its glucoside. Techniques include:

- Molecular docking to assess binding affinity differences.

- Isotopic labeling (e.g., ¹⁴C-glucose) to track metabolic stability.

- Cell-based assays (e.g., membrane permeability via Caco-2 models).

Theoretical frameworks linking structure-activity relationships (SAR) should guide hypothesis formulation ( ) .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Replicate studies under standardized conditions (pH, temperature, cell lines).

- Use meta-analysis to identify confounding variables (e.g., solvent effects, assay interference).

- Cross-validate with orthogonal methods (e.g., in vitro vs. ex vivo models).

Theoretical alignment with redox biology or pharmacokinetic principles may resolve discrepancies .

Q. What advanced separation technologies can improve isolation of this compound from complex matrices (e.g., plant extracts)?

- Methodological Answer : Leverage CRDC subclass RDF2050104 ( ) for membrane-based separations (e.g., ultrafiltration) or countercurrent chromatography (CCC). Optimize solvent systems using Hansen solubility parameters. Couple with mass-directed purification for enhanced yield .

Q. How can researchers design a theoretical framework to explore this compound’s role in multi-target pharmacological systems?

- Methodological Answer : Integrate network pharmacology (e.g., STRING database) with cheminformatics tools (e.g., PubChem’s BioActivity data). Use ’s principle to link hypotheses to redox signaling or glycosylation pathways. Validate via knockout models (e.g., CRISPR-Cas9) to isolate target effects .

Methodological Validation & Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound across labs?

- Document reaction parameters (e.g., stirring rate, humidity control).

- Share raw spectral data (NMR, MS) via open-access repositories.

- Use inter-laboratory calibration standards (e.g., USP reference materials) .

Q. How can computational modeling predict interactions of this compound with biological macromolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。